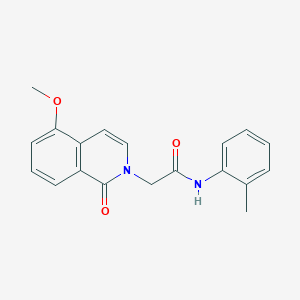

![molecular formula C15H18ClN3O3S2 B2497673 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060167-63-6](/img/structure/B2497673.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The exploration of compounds with specific structural features such as "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" is driven by the quest for molecules with unique biological activities and chemical properties. Compounds containing thiazol, piperidine, and sulfonyl functional groups are of particular interest due to their diverse pharmacological activities and chemical versatility.

Synthesis Analysis

The synthesis of compounds similar to the specified molecule often involves multi-step reactions, including condensation, methylation, hydrogenolysis, and cyclization processes. For instance, a key intermediate of Tianeptine, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, was synthesized from 4-chloro-2-sulfonylchloride methyl benzoate through a series of reactions with optimized conditions for condensation and hydrogenolysis, demonstrating the complexity and specificity of synthesizing such compounds (Z. Xiu-lan, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those containing piperidine and sulfonyl groups, reveals insights into their conformational preferences and interactions with biological targets. Conformational analysis using the AM1 molecular orbital method identified distinct conformations that contribute to the energetic stability and binding interactions with receptors, as seen in studies of cannabinoid receptor antagonists (J. Shim et al., 2002).

Chemical Reactions and Properties

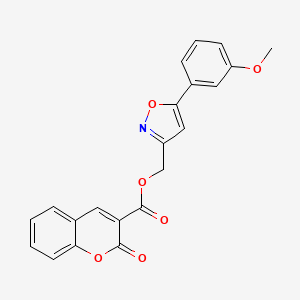

Compounds with the specified functional groups participate in various chemical reactions, displaying diverse chemical properties. For example, the reductive ring opening of isoxazolidine moieties in chromano–piperidine-fused isoxazolidines demonstrated the potential for NO bond cleavage followed by tandem intramolecular rearrangements, showcasing the chemical reactivity of such structures (Gagandeep Singh et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Development of Novel Heterocyclic Compounds : Research has focused on synthesizing novel heterocyclic compounds derived from specific core structures for potential biological activities. These compounds have been explored for their anti-inflammatory, analgesic, and COX-inhibitor properties, indicating a broad interest in their potential therapeutic applications beyond the typical drug usage parameters (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Cardiac Protective Agents : The inhibition of Na+/H+ exchangers with specific compounds during cardiac ischemia and reperfusion has shown benefits for preserving cellular integrity and functional performance. This highlights a potential application of similar compounds in developing adjunctive therapies for acute myocardial infarction (M. Baumgarth, N. Beier, R. Gericke, 1997).

Anticancer Agents : Some derivatives have been synthesized and evaluated for their anticancer potential. This includes the development of compounds with specific structural motifs that showed strong anticancer activities relative to established drugs, suggesting a pathway for the design of novel therapeutic agents targeting cancer (A. Rehman et al., 2018).

Antimicrobial Activities : New compounds have been synthesized with significant activities against bacterial and fungal strains. This includes the development of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showing promise as antimicrobial agents (M. Babu, K. Pitchumani, P. Ramesh, 2013).

Enzyme Inhibition for Alzheimer’s Disease : Compounds have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, focusing on their ability to inhibit enzymes relevant to the disease's progression. This research avenue suggests an interest in developing novel therapeutic approaches for neurodegenerative conditions (A. Rehman et al., 2018).

Propiedades

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S2/c1-9-11(16)5-6-12-13(9)17-15(23-12)18-14(20)10-4-3-7-19(8-10)24(2,21)22/h5-6,10H,3-4,7-8H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVXBMBOHCJTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)